![molecular formula C20H25N7O2 B2908472 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide CAS No. 1396760-97-6](/img/structure/B2908472.png)
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide is a complex organic compound that features multiple heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include carbonyl diimidazole (CDI) and various amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Various substitution reactions can be carried out, particularly on the heterocyclic rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, enhancing the compound’s properties for specific applications .
Aplicaciones Científicas De Investigación
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mecanismo De Acción
The mechanism of action of 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar bioactive properties.
Pyridine Derivatives: Compounds with pyridine rings that have diverse applications in medicinal chemistry.
Piperidine Derivatives: Known for their use in pharmaceuticals due to their stability and bioavailability.
Uniqueness
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
IUPAC Name |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-pyrazol-1-ylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-15-24-20(29-25-15)16-6-7-18(22-13-16)26-10-2-5-17(14-26)19(28)21-8-3-11-27-12-4-9-23-27/h4,6-7,9,12-13,17H,2-3,5,8,10-11,14H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVGCWYNWWKJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NCCCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate](/img/structure/B2908389.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B2908390.png)
![2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2908391.png)
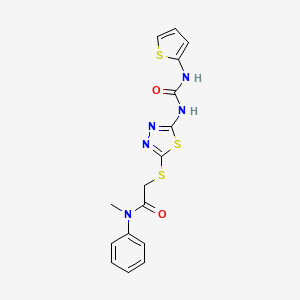
![N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2908396.png)
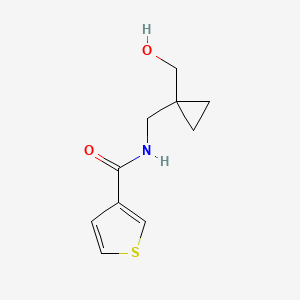
![8-(2-Chloro-6-fluorophenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2908403.png)
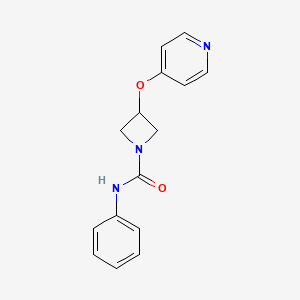
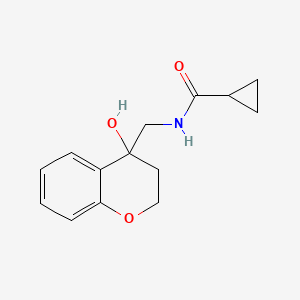
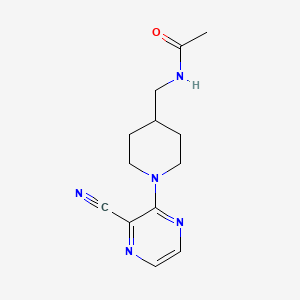
![N-(2-fluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2908408.png)

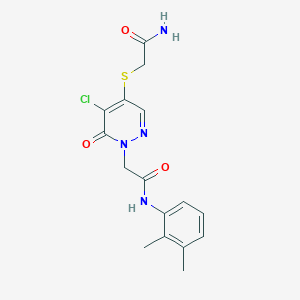
![2-[1-(Methylamino)cyclobutyl]ethanol;hydrochloride](/img/structure/B2908412.png)
